trans,trans-2,4-Nonadienal-D2

Beschreibung

BenchChem offers high-quality trans,trans-2,4-Nonadienal-D2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans,trans-2,4-Nonadienal-D2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

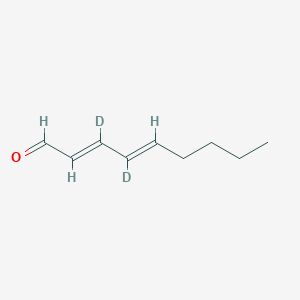

IUPAC Name |

(2E,4E)-3,4-dideuterionona-2,4-dienal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+/i6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHYXNZJDGDGPJ-GZPSEYJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C\CCCC)/C(=C/C=O)/[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to trans,trans-2,4-Nonadienal-D2: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of trans,trans-2,4-Nonadienal-D2, a deuterated analog of a significant lipid peroxidation product. Particular emphasis is placed on its application as an internal standard in quantitative analytical methodologies, a critical role in modern metabolomics, toxicology, and drug development research.

Introduction: The Significance of Deuterated Standards

In the landscape of quantitative analysis, particularly in mass spectrometry-based techniques, the use of stable isotope-labeled internal standards is paramount for achieving the highest levels of accuracy and precision. Deuterated compounds, such as trans,trans-2,4-Nonadienal-D2, serve as ideal internal standards because they exhibit nearly identical physicochemical properties to their endogenous, non-labeled counterparts. This includes co-elution in chromatographic systems and similar ionization efficiencies, while their mass difference allows for clear differentiation in a mass spectrometer. The use of such standards effectively corrects for variations in sample preparation, matrix effects, and instrument response, ensuring robust and reliable quantification.

trans,trans-2,4-Nonadienal is a reactive α,β-unsaturated aldehyde formed during the peroxidation of polyunsaturated fatty acids. Its presence and concentration in biological and food samples are often indicative of oxidative stress and can have toxicological implications. Therefore, the accurate measurement of this compound is of significant interest in various research fields. trans,trans-2,4-Nonadienal-D2 provides the necessary tool for this precise quantification.

Chemical and Physical Properties

Structure and Nomenclature

-

Chemical Name: trans,trans-2,4-Nonadienal-D2

-

CAS Number: 239440-86-9[1]

-

Molecular Formula: C₉H₁₂D₂O[2]

-

Molecular Weight: Approximately 140.22 g/mol [2] (The non-deuterated form is 138.21 g/mol [3])

The exact positions of the two deuterium atoms are crucial for its application and interpretation of mass spectral data. While not universally specified by all suppliers, common synthetic strategies for deuterated aldehydes often involve labeling at positions less likely to undergo exchange, such as on the alkyl chain or specific vinylic positions. Without a certificate of analysis from a specific supplier, the exact labeling pattern remains to be confirmed.

Physicochemical Data

The following table summarizes the known physical and chemical properties of the non-deuterated trans,trans-2,4-Nonadienal, which are expected to be very similar for the D2 variant.

| Property | Value | Reference |

| Appearance | Clear colorless to yellow liquid | |

| Boiling Point | 97-98 °C at 10 mmHg | [3] |

| Density | 0.862 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.5207 | [3] |

| Odor | Strong, fatty, floral | |

| Solubility | Insoluble in water; soluble in fixed oils and ethanol |

Synthesis of Deuterated Aldehydes: A Conceptual Overview

The synthesis of deuterated aldehydes like trans,trans-2,4-Nonadienal-D2 typically involves multi-step organic reactions where deuterium is introduced at a specific stage. While the exact synthesis for the commercially available D2 variant is proprietary, a general understanding of deuteration strategies is valuable.

A plausible synthetic approach could involve the use of deuterated building blocks or the introduction of deuterium via reduction with a deuterated reagent. For instance, a synthetic precursor containing an ester or a protected aldehyde functionality could be reduced using a deuterium source like lithium aluminum deuteride (LiAlD₄) to introduce deuterium at a specific position. Subsequent steps would then complete the carbon backbone and introduce the conjugated double bonds and the final aldehyde group.

The following diagram illustrates a conceptual workflow for the synthesis of a deuterated aldehyde, highlighting key stages where deuteration could be introduced.

Caption: Conceptual workflow for the synthesis of trans,trans-2,4-Nonadienal-D2.

Application as an Internal Standard in Quantitative Analysis

The primary and most critical application of trans,trans-2,4-Nonadienal-D2 is as an internal standard for the accurate quantification of its non-deuterated counterpart in various matrices, including biological fluids, tissues, and food products.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The ratio of the signal from the endogenous analyte to the signal from the labeled standard is then measured by a mass spectrometer. Because the analyte and the standard behave almost identically during extraction, cleanup, and ionization, any sample loss or variation in instrument response affects both equally, leading to a highly accurate and precise measurement of the analyte's concentration.

The workflow for a typical IDMS experiment is depicted below:

Caption: General workflow for Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocol: Quantification of trans,trans-2,4-Nonadienal in a Food Matrix

The following is a generalized protocol for the quantification of trans,trans-2,4-nonadienal in a food sample using trans,trans-2,4-Nonadienal-D2 as an internal standard. This protocol should be optimized and validated for the specific matrix and instrumentation used.

1. Materials and Reagents:

-

trans,trans-2,4-Nonadienal (analytical standard)

-

trans,trans-2,4-Nonadienal-D2 (internal standard)

-

Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Sodium sulfate (anhydrous)

2. Preparation of Standards and Samples:

-

Stock Solutions: Prepare individual stock solutions of the non-deuterated analyte and the deuterated internal standard in methanol at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into a blank matrix extract. Add a constant amount of the internal standard stock solution to each calibration standard.

-

Sample Preparation:

-

Homogenize the food sample.

-

To a known amount of the homogenized sample, add a precise volume of the trans,trans-2,4-Nonadienal-D2 internal standard solution.

-

Extract the lipids and aldehydes from the sample using a suitable solvent system (e.g., hexane).

-

Dry the extract over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

-

(Optional) Further clean up the sample using SPE to remove interfering matrix components.

-

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: Optimize for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for aldehydes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Analyte (trans,trans-2,4-Nonadienal): The precursor ion will be the protonated molecule [M+H]⁺ (m/z 139.1). The product ions will be characteristic fragments, which need to be determined by infusing the standard.

-

Internal Standard (trans,trans-2,4-Nonadienal-D2): The precursor ion will be [M+H]⁺ (m/z 141.1). The product ions should be monitored to confirm a similar fragmentation pattern to the analyte, with a +2 Da shift.

-

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of trans,trans-2,4-nonadienal in the unknown samples by interpolating their peak area ratios on the calibration curve.

Safety and Handling

trans,trans-2,4-Nonadienal and its deuterated analogue should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

-

Hazard Statements: May cause an allergic skin reaction.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves. If on skin, wash with plenty of water.

-

Storage: Store in a cool, dry place, away from light and sources of ignition. For long-term storage, refrigeration is recommended.

Conclusion

trans,trans-2,4-Nonadienal-D2 is an indispensable tool for researchers in fields where the accurate quantification of this lipid peroxidation product is critical. Its use as an internal standard in isotope dilution mass spectrometry provides the necessary precision and accuracy to obtain reliable data for studies in toxicology, food science, and biomedical research. As our understanding of the role of lipid peroxidation in health and disease continues to grow, the demand for high-quality deuterated standards like trans,trans-2,4-Nonadienal-D2 will undoubtedly increase.

References

-

Pharmaffiliates. (n.d.). trans,trans-2,4-Nonadienal-D2. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Nonadienal. Retrieved January 14, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2,4-nonadienal. Retrieved January 14, 2026, from [Link]

-

Pharmaffiliates. (n.d.). trans,trans-2,4-Nonadienal-D2. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of trans,trans-2,4-Nonadienal-D2

Introduction

trans,trans-2,4-Nonadienal is a highly reactive α,β-unsaturated aldehyde that contributes to the characteristic flavor and aroma of various cooked foods, particularly those containing fats and oils. Its presence is often associated with lipid peroxidation processes. In the fields of food science, toxicology, and metabolic research, understanding the formation, degradation, and biological effects of this aldehyde is of paramount importance.

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to provide accurate quantification in complex biological matrices through isotope dilution mass spectrometry.[1] The synthesis of deuterated standards, such as trans,trans-2,4-Nonadienal-D2, is therefore a critical enabling step for advanced research in these areas. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to trans,trans-2,4-Nonadienal-D2 and the analytical methods for its thorough characterization. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Part 1: Synthesis of trans,trans-2,4-Nonadienal-D2

Retrosynthetic Analysis and Strategy

The synthesis of trans,trans-2,4-Nonadienal-D2 can be efficiently achieved through a convergent strategy centered around the Wittig reaction. This powerful olefination method allows for the stereoselective formation of the conjugated diene system.[2] Our retrosynthetic approach disconnects the molecule at the C2-C3 double bond, leading back to a C7 phosphonium ylide and a deuterated C2 aldehyde. This strategy is advantageous as it allows for the introduction of the deuterium label at a late stage, maximizing isotopic incorporation in the final product.

Caption: Retrosynthetic analysis of trans,trans-2,4-Nonadienal-D2.

Step-by-Step Synthesis

The chosen synthetic pathway involves the preparation of a deuterated aldehyde followed by a Wittig reaction with a suitable phosphonium ylide.

Step 1: Synthesis of Acetaldehyde-d1

The introduction of the deuterium at the aldehyde position is a key step. A reliable method involves the selective oxidation of a deuterated primary alcohol.

-

Reduction of Ethyl Acetate: Ethyl acetate is reduced to ethanol-d2 using a powerful deuterated reducing agent such as lithium aluminum deuteride (LiAlD₄). The reaction is typically carried out in an anhydrous ether solvent at low temperatures to control reactivity.

-

Selective Oxidation: The resulting ethanol-d2 is then oxidized to acetaldehyde-d1. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation is employed to prevent over-oxidation to acetic acid.[3]

Step 2: Synthesis of the Triphenylphosphonium Ylide

The C7 component of the dienal is prepared as a phosphonium ylide.

-

Halogenation of Hept-2-enal: trans-Hept-2-enal is first reduced to the corresponding allylic alcohol, trans-hept-2-en-1-ol, using a mild reducing agent like sodium borohydride. The alcohol is then converted to the allylic halide, for instance, trans-1-bromohept-2-ene, using a reagent like phosphorus tribromide.

-

Formation of the Phosphonium Salt: The allylic bromide is then reacted with triphenylphosphine in a suitable solvent like toluene to form the corresponding triphenylphosphonium bromide salt via an SN2 reaction.[4]

-

Generation of the Ylide: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like THF at low temperatures to generate the phosphonium ylide.[5]

Step 3: The Wittig Reaction

The culmination of the synthesis is the Wittig reaction between the C7 ylide and the deuterated C2 aldehyde.

-

Reaction Conditions: The freshly prepared ylide is reacted with acetaldehyde-d1 at low temperatures. The reaction mixture is then allowed to warm to room temperature.

-

Stereoselectivity: The use of a non-stabilized ylide generally favors the formation of the Z-alkene. However, for the synthesis of the trans,trans isomer, specific conditions, such as the Schlosser modification, can be employed to favor the E-isomer.[2] Alternatively, the reaction can be performed under conditions that lead to a mixture of isomers, which are then separated chromatographically.

Caption: Synthetic workflow for trans,trans-2,4-Nonadienal-D2.

Experimental Protocol: Wittig Reaction

-

Materials: Triphenyl(hept-2-en-1-yl)phosphonium bromide, n-butyllithium (1.6 M in hexanes), acetaldehyde-d1, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred suspension of triphenyl(hept-2-en-1-yl)phosphonium bromide in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise.

-

Stir the resulting deep red solution at -78 °C for 30 minutes.

-

Add a solution of acetaldehyde-d1 in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford trans,trans-2,4-Nonadienal-D2.

-

Part 2: Characterization of trans,trans-2,4-Nonadienal-D2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of the synthesized deuterated compound. The absence of the aldehydic proton signal in the ¹H NMR spectrum and the characteristic C-D coupling in the ¹³C NMR spectrum provide definitive evidence of successful deuteration.

| ¹H NMR Data | Non-deuterated | trans,trans-2,4-Nonadienal-D2 (Predicted) |

| Proton | Chemical Shift (ppm) | Chemical Shift (ppm) |

| H1 (CHO) | 9.52 (d, J = 7.9 Hz) | Absent |

| H2 | 6.12 (dd, J = 15.1, 7.9 Hz) | 6.12 (d, J = 15.1 Hz) |

| H3 | 7.05 (m) | 7.05 (m) |

| H4 | 6.18 (m) | 6.18 (m) |

| H5 | 6.05 (m) | 6.05 (m) |

| H6 | 2.18 (q, J = 7.2 Hz) | 2.18 (q, J = 7.2 Hz) |

| H7, H8 | 1.30-1.50 (m) | 1.30-1.50 (m) |

| H9 | 0.91 (t, J = 7.3 Hz) | 0.91 (t, J = 7.3 Hz) |

| ¹³C NMR Data | Non-deuterated | trans,trans-2,4-Nonadienal-D2 (Predicted) |

| Carbon | Chemical Shift (ppm) | Chemical Shift (ppm) |

| C1 (CHO) | 193.5 | 193.3 (t, J(C,D) ≈ 25-30 Hz) |

| C2 | 135.5 | 135.5 |

| C3 | 153.0 | 153.0 |

| C4 | 128.0 | 128.0 |

| C5 | 147.5 | 147.5 |

| C6 | 33.0 | 33.0 |

| C7 | 31.5 | 31.5 |

| C8 | 22.5 | 22.5 |

| C9 | 14.0 | 14.0 |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum should be obtained.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for confirming the molecular weight and assessing the isotopic purity of the synthesized compound.[6]

| Mass Spectrometry Data | Non-deuterated | trans,trans-2,4-Nonadienal-D2 (Predicted) |

| Molecular Ion (M⁺) | m/z 138 | m/z 140 |

| Key Fragments | m/z 109 ([M-CHO]⁺) | m/z 110 ([M-CDO]⁺) |

| m/z 81 | m/z 81 | |

| m/z 67 | m/z 67 | |

| m/z 41 | m/z 41 |

The molecular ion peak at m/z 140 for the D2-labeled compound is a clear indicator of the incorporation of two deuterium atoms. The fragmentation pattern will also shift accordingly, with the loss of a CDO radical (m/z 30) instead of a CHO radical (m/z 29).

Caption: Predicted mass spectral fragmentation of trans,trans-2,4-Nonadienal-D2.

Experimental Protocol: GC-MS

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of trans,trans-2,4-Nonadienal-D2. The presented synthetic strategy, centered on a Wittig reaction with a deuterated aldehyde, offers a robust route to this valuable isotopically labeled standard. The comprehensive characterization protocols, employing NMR and GC-MS, provide a self-validating system to confirm the structure and isotopic purity of the final product. The availability of this deuterated standard will undoubtedly facilitate more precise and insightful research into the complex roles of α,β-unsaturated aldehydes in various scientific disciplines.

References

-

Gao, P., et al. (2018). One-Pot Synthesis of Deuterated Aldehydes from Arylmethyl Halides. Organic Letters, 20(6), 1538–1541. [Link]

-

Ohmura, T., & Suginome, M. (2021). Recent Progress in the Synthesis of Deuterated Aldehyde. Bulletin of the Chemical Society of Japan, 94(1), 1-13. [Link]

-

Tech Launch Arizona. (2019). Methods for Practical Synthesis of Deuterated Aldehydes. Retrieved from [Link]

-

Wang, D., et al. (2019). Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. Nature Communications, 10(1), 4833. [Link]

-

Williams, M. V., et al. (2007). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Journal of the American Society for Mass Spectrometry, 18(9), 1599–1606. [Link]

-

Das, B., et al. (2012). Selective oxidation of alcohol- d 1 to aldehyde- d 1 using MnO 2. Tetrahedron Letters, 53(38), 5136-5138. [Link]

-

Korol, J., et al. (2014). Mass Spectrometry of Fatty Aldehydes. Lipids, 49(9), 929–941. [Link]

-

Isotopic labeling. (2023, November 29). In Wikipedia. [Link]

-

PubChem. (n.d.). 2,4-Nonadienal. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Esters to Aldehydes. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wittig reaction. (2023, December 1). In Wikipedia. [Link]

-

Ylide. (2023, October 21). In Wikipedia. [Link]

-

Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

-

Alcohol oxidation. (2023, November 13). In Wikipedia. [Link]

-

NIST. (n.d.). 2,4-Nonadienal, (E,E)-. Retrieved from [Link]

-

Fiveable. (n.d.). Phosphonium Ylides. Retrieved from [Link]

-

Chemistry Notes. (2022, November 17). Phosphorus ylide: Definition,6 types, synthesis, useful application. [Link]

Sources

- 1. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ylide - Wikipedia [en.wikipedia.org]

- 6. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Stability of trans,trans-2,4-Nonadienal-D2

This guide provides an in-depth technical overview of trans,trans-2,4-Nonadienal-D2, a deuterated analog of a significant lipid peroxidation product. As the use of stable isotope-labeled internal standards is paramount for achieving accuracy in quantitative mass spectrometry-based assays, a thorough understanding of their isotopic purity and stability is critical for researchers, particularly those in the fields of drug metabolism, pharmacokinetics (DMPK), and food science. This document offers field-proven insights and detailed methodologies for the characterization and handling of this important analytical standard.

Introduction: The Role of trans,trans-2,4-Nonadienal-D2 in Modern Analytical Science

trans,trans-2,4-Nonadienal is a volatile aldehyde formed during the oxidation of polyunsaturated fatty acids, notably linoleic acid. Its presence is often associated with the flavor and aroma profile of various foods, but it is also a marker of oxidative stress in biological systems. Quantitative analysis of such reactive aldehydes is challenging due to their volatility and potential for matrix effects in complex samples. The use of a stable isotope-labeled internal standard, such as trans,trans-2,4-Nonadienal-D2, is the gold standard for mitigating these analytical challenges.[1][2][3] By co-eluting with the analyte of interest and exhibiting nearly identical chemical and physical properties, deuterated standards can correct for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring the accuracy and reproducibility of quantitative data.[1][2]

The utility of trans,trans-2,4-Nonadienal-D2 is, however, entirely dependent on its well-characterized isotopic purity and stability. This guide will delve into the critical aspects of these two parameters.

Isotopic Purity: A Cornerstone of Quantitative Accuracy

The isotopic purity of a deuterated standard is a measure of the extent to which the intended isotope (deuterium) has replaced the lighter isotope (protium) at specific positions in the molecule. High isotopic purity is essential to prevent cross-contribution to the analyte signal and to ensure a consistent response factor. The assessment of isotopic purity is a multi-faceted process that should ideally combine high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.[4][5][6]

Plausible Synthetic Routes and Implications for Isotopic Distribution

While numerous methods exist for the synthesis of deuterated aldehydes, a common strategy for introducing deuterium into a molecule like trans,trans-2,4-nonadienal involves the use of deuterated reducing agents or building blocks.[7][8] A plausible synthetic approach for trans,trans-2,4-Nonadienal-D2 could involve the reduction of a suitable precursor with a deuterium source, such as lithium aluminum deuteride (LiAlD₄), followed by oxidation. For instance, a synthetic pathway analogous to that for other deuterated unsaturated aldehydes could be employed.[7]

Caption: Plausible synthetic route for trans,trans-2,4-Nonadienal-D2.

This synthetic route would be expected to yield trans,trans-2,4-Nonadienal-D2 with deuterium atoms at the C1 and potentially the C2 position, depending on the specific reagents and conditions. Understanding the synthetic pathway is crucial as it informs the expected isotopic distribution and potential side products that may need to be resolved analytically.

Analytical Workflow for Isotopic Purity Determination

A robust determination of isotopic purity requires a combination of analytical techniques to confirm both the degree of deuteration and the structural integrity of the molecule.

HRMS, particularly Time-of-Flight (TOF) mass spectrometry, is a powerful tool for determining isotopic enrichment.[4][5] The high mass accuracy of these instruments allows for the resolution of isotopic peaks and the accurate determination of their relative abundances.

Experimental Protocol: Isotopic Enrichment by LC-HRMS

-

Sample Preparation: Prepare a dilute solution of trans,trans-2,4-Nonadienal-D2 in a suitable solvent (e.g., acetonitrile).

-

Chromatography: Utilize a UHPLC system to ensure the separation of the target compound from any potential impurities.

-

Mass Spectrometry:

-

Acquire full-scan mass spectra using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode (electrospray ionization).

-

Ensure the mass resolution is sufficient to separate the isotopic peaks of interest.

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of the deuterated and non-deuterated species.

-

Integrate the peak areas for each isotopic peak.

-

Calculate the isotopic purity using the following formula, correcting for the natural abundance of isotopes:

% Isotopic Purity = [Area(D2) / (Area(D0) + Area(D1) + Area(D2) + ...)] x 100

Note: Corrections for the natural isotopic contributions of ¹³C should be applied for accurate calculations.[5][6]

-

Caption: Workflow for isotopic purity determination by LC-HRMS.

While HRMS provides the overall isotopic distribution, NMR spectroscopy is indispensable for confirming the location of the deuterium labels and the overall structural integrity of the molecule.[9]

-

¹H NMR: The absence or significant reduction of proton signals at specific chemical shifts confirms the positions of deuterium incorporation.

-

²H NMR: Directly detects the deuterium nuclei, providing a definitive spectrum of the deuterated positions.

-

¹³C NMR: The presence of C-D couplings can further confirm the sites of deuteration.[10]

Data Presentation: Expected Isotopic Purity Data

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥ 98% | LC-HRMS |

| Chemical Purity | ≥ 95% | HPLC-UV |

| Structural Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, ²H NMR |

Stability and Storage: Preserving the Integrity of the Standard

trans,trans-2,4-Nonadienal, as a conjugated unsaturated aldehyde, is susceptible to degradation, which can compromise its use as an analytical standard.[11][12] The primary degradation pathways are oxidation and polymerization.

Degradation Pathways

-

Oxidation: The aldehyde functional group can be readily oxidized to a carboxylic acid, particularly in the presence of air (oxygen). The double bonds are also susceptible to oxidation, which can lead to cleavage of the carbon chain.

-

Polymerization: Conjugated dienes, such as the system present in trans,trans-2,4-nonadienal, can undergo polymerization reactions, including Diels-Alder cycloadditions, especially when exposed to heat or light.[13][14][15] This can lead to a decrease in the concentration of the monomeric standard and the formation of interfering oligomers.

Caption: Major degradation pathways for trans,trans-2,4-Nonadienal-D2.

Recommended Storage and Handling

To ensure the long-term stability of trans,trans-2,4-Nonadienal-D2, strict storage and handling procedures must be followed.

Storage Conditions:

-

Temperature: Store at -20°C or lower.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[11]

-

Light: Protect from light by using amber vials or storing in a dark location.

-

Container: Use tightly sealed containers to prevent evaporation and exposure to air and moisture.

Handling Procedures:

-

Allow the vial to warm to room temperature before opening to prevent condensation of moisture into the sample.

-

Minimize the time the container is open to the air.

-

Use clean, dry syringes and needles for transferring the solution.

-

For routine use, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and contamination of the primary stock.

Conclusion: Ensuring Data Integrity through Rigorous Characterization

The reliability of quantitative data generated using trans,trans-2,4-Nonadienal-D2 as an internal standard is directly linked to its isotopic purity and stability. A comprehensive approach to characterization, employing both high-resolution mass spectrometry and NMR spectroscopy, is essential to establish the quality of the standard before its use in analytical assays. Furthermore, adherence to strict storage and handling protocols is critical to maintain the integrity of the standard over time. By implementing the methodologies and best practices outlined in this guide, researchers can ensure the accuracy and reproducibility of their analytical results, thereby contributing to the advancement of their respective fields.

References

-

2,4-nonadienal nona-2,4-dienal. The Good Scents Company. [Link]

-

(E,E)-2,4-nonadienal, 5910-87-2. The Good Scents Company. [Link]

-

2,4-Nonadienal. PubChem. [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

-

Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal. National Institutes of Health. [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]

-

Chemical Properties of 2,4-Nonadienal, (E,E)- (CAS 5910-87-2). Cheméo. [Link]

-

Synthesis of Deuterated Enaminones with High Isotopic Fidelity. National Institutes of Health. [Link]

-

Methods for Practical Synthesis of Deuterated Aldehydes. Tech Launch Arizona. [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

-

Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. [Link]

-

A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. National Institutes of Health. [Link]

-

(E,Z)-2,6-nonadienal, 557-48-2. The Good Scents Company. [Link]

-

Diels–Alder reaction. Wikipedia. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Alkylhalovinylboranes: a new class of Diels–Alder dienophiles. National Institutes of Health. [Link]

-

Two alternative approaches to the Diels–Alder polymerization of tung oil. ResearchGate. [Link]

-

16.5 Diels-Alder Reactions. YouTube. [Link]

-

Post-polymerisation diversification of conjugated polymers by an inverse electron demand Diels–Alder reaction. Royal Society of Chemistry. [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. almacgroup.com [almacgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRANS,CIS-2,6-NONADIEN-1-OL(28069-72-9) 13C NMR [m.chemicalbook.com]

- 11. (E,E)-2,4-Nonadienal(5910-87-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. 2,4-nonadienal, 6750-03-4 [thegoodscentscompany.com]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Post-polymerisation diversification of conjugated polymers by an inverse electron demand Diels–Alder reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

A Senior Scientist's Guide to Quantifying Lipid Peroxidation: Leveraging trans,trans-2,4-Nonadienal-D2 for Accurate Biomarker Analysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid peroxidation (LPO) is a fundamental process of oxidative damage implicated in a vast spectrum of diseases and toxicities. Accurate measurement of LPO is therefore critical in biomedical research and pharmaceutical development. This guide provides an in-depth technical overview of trans,trans-2,4-Nonadienal (NDE) as a specific biomarker for LPO and details the indispensable role of its deuterated stable isotope, trans,trans-2,4-Nonadienal-D2 (NDE-D2), in achieving precise and accurate quantification. By employing the principles of stable isotope dilution mass spectrometry (SID-MS), researchers can overcome the significant analytical challenges posed by complex biological matrices, ensuring data integrity and reproducibility. This document outlines the biochemical basis for NDE formation, the rationale for using NDE-D2, and a validated, step-by-step analytical workflow from sample preparation to data interpretation.

Part 1: The Biochemical Foundation of Lipid Peroxidation

The Free Radical Chain Reaction

Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) that are integral components of cell membranes.[1] This process is a classic free radical chain reaction consisting of three main phases: initiation, propagation, and termination.

-

Initiation: A reactive oxygen species (ROS), such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA, creating a carbon-centered lipid radical (L•).

-

Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.

-

Termination: The reaction ceases when two radical species react with each other to form a non-radical product.

Formation of Aldehydic Biomarkers

Lipid hydroperoxides are relatively unstable and can undergo decomposition, often catalyzed by transition metals, to form a variety of secondary products, including reactive aldehydes.[2][3] These aldehydes, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), are more stable than their radical precursors and can diffuse from the site of origin to cause distal cellular damage.[4]

trans,trans-2,4-Nonadienal is a nine-carbon α,β-unsaturated aldehyde primarily formed from the peroxidation of ω-6 PUFAs like linoleic acid, which is abundant in mammalian tissues.[3][5] Its formation from the decomposition of linoleic acid hydroperoxides makes it a specific and relevant biomarker of oxidative stress.[5]

Caption: Lipid peroxidation pathway leading to the formation of aldehydic biomarkers.

Part 2: The Critical Role of the Internal Standard: trans,trans-2,4-Nonadienal-D2

The Challenge of Quantitative Bioanalysis

Accurately measuring endogenous analytes like NDE in complex biological matrices (e.g., plasma, tissue homogenates) is fraught with challenges. Analyte loss during multi-step sample preparation (extraction, derivatization) and unpredictable matrix effects (ion suppression or enhancement) during mass spectrometry analysis can introduce significant variability and inaccuracy.[6][7]

The Principle of Stable Isotope Dilution (SID)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is the gold standard for quantitative analysis.[7][8][9] This technique involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the very beginning of the workflow.[10] This SIL internal standard is chemically identical to the target analyte but has a different mass due to the isotopic substitution (e.g., Deuterium for Hydrogen).[11][12]

trans,trans-2,4-Nonadienal-D2 (NDE-D2) serves as the ideal internal standard for NDE quantification.[13]

-

Identical Chemical Behavior: NDE-D2 has nearly identical physicochemical properties to native NDE. This ensures it behaves the same way during extraction, derivatization, and chromatography (co-elution).[7][10]

-

Correction for Variability: Any loss of analyte during sample processing will be mirrored by an equivalent proportional loss of the NDE-D2 internal standard. Similarly, both compounds will experience the same degree of ion suppression or enhancement in the MS source.[6][12]

-

Accurate Quantification: Because the mass spectrometer can distinguish between NDE and NDE-D2 based on their mass-to-charge ratio (m/z), the final quantification is based on the ratio of the native analyte signal to the internal standard signal. This ratio remains constant regardless of sample loss or matrix effects, providing highly accurate and precise results.[7][14]

Caption: The principle of Stable Isotope Dilution using NDE-D2.

Part 3: A Validated Workflow for NDE Quantification

This section provides a robust, self-validating protocol for the quantification of NDE in biological samples.

Sample Handling and Preparation

Causality: The primary goal during sample handling is to prevent ex vivo lipid peroxidation, which would artificially inflate NDE levels.

-

Collection: Collect biological samples (e.g., plasma, tissue) and immediately place them on ice. For plasma, use tubes containing an anticoagulant like EDTA.

-

Antioxidant Addition: Immediately add an antioxidant such as Butylated Hydroxytoluene (BHT) to a final concentration of 0.05% to quench free radical reactions.

-

Homogenization (for tissue): Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline with BHT) on ice.

-

Internal Standard Spiking: To 100 µL of sample (plasma or tissue homogenate), add a precise amount (e.g., 10 µL of a 100 ng/mL solution) of trans,trans-2,4-Nonadienal-D2 in methanol. Vortex briefly. This step is critical and must be done before any extraction to ensure the internal standard corrects for all subsequent steps.[10]

Derivatization with PFBHA

Causality: NDE is a volatile aldehyde with poor chromatographic properties. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is essential.[15] This reaction targets the carbonyl group to form a stable oxime derivative. The pentafluorobenzyl group is highly electronegative, which dramatically improves sensitivity for GC-MS analysis.[16]

-

Reagent Addition: Add 100 µL of a 10 mg/mL PFBHA hydrochloride solution in buffer (e.g., pH 4 acetate buffer) to the spiked sample.[17]

-

Reaction: Vortex the mixture and incubate at 60-70°C for 30-60 minutes to ensure complete derivatization.[17]

-

Cooling: After incubation, cool the samples to room temperature.

Liquid-Liquid Extraction (LLE)

-

Solvent Addition: Add 500 µL of a non-polar organic solvent, such as hexane or ethyl acetate, to the reaction mixture.

-

Extraction: Vortex vigorously for 2 minutes to extract the NDE-PFBHA and NDE-D2-PFBHA derivatives into the organic layer.

-

Phase Separation: Centrifuge at ~2000 x g for 5 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean vial.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of a suitable solvent (e.g., isooctane) for GC-MS analysis.

Caption: Experimental workflow for NDE quantification via SID-MS.

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides the necessary selectivity and sensitivity for this analysis.

| Parameter | Recommended Setting | Rationale |

| GC Column | Low-polarity (e.g., DB-5ms), 30m x 0.25mm x 0.25µm | Provides excellent separation of the PFBHA-oxime isomers from matrix components.[18] |

| Injector | 250°C, Splitless mode | Ensures efficient volatilization of the derivative without discrimination and maximizes analyte transfer to the column. |

| Oven Program | Start at 60°C, ramp to 280°C | A temperature gradient is required to separate early-eluting components and then elute the higher boiling point derivatives.[18] |

| MS Ionization | Electron Impact (EI) or Negative Chemical Ionization (NCI) | EI is robust, but NCI can offer superior sensitivity for the electronegative PFBHA derivatives. |

| MS Mode | Multiple Reaction Monitoring (MRM) | MRM provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

Table 1: Example MRM Transitions for NDE-PFBHA Derivatives (Note: These m/z values are illustrative and must be empirically optimized on the specific instrument used.)

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| NDE-PFBHA | 317.1 | 181.0 (Pentafluorotropylium ion) |

| NDE-D2-PFBHA | 319.1 | 181.0 (Pentafluorotropylium ion) |

Part 4: Data Analysis and Validation

-

Calibration Curve: Prepare a series of calibration standards containing a fixed amount of NDE-D2 and varying, known concentrations of NDE. Process these standards alongside the unknown samples.

-

Ratio Calculation: For each standard and sample, integrate the chromatographic peak areas for the NDE and NDE-D2 MRM transitions. Calculate the peak area ratio (AreaNDE / AreaNDE-D2).

-

Quantification: Plot the peak area ratio against the known concentration of NDE for the calibration standards. Perform a linear regression. Use the resulting equation to calculate the NDE concentration in the unknown samples from their measured peak area ratios.

-

System Validation: The protocol's integrity is validated by including Quality Control (QC) samples (blank matrix spiked with low, medium, and high concentrations of NDE) in each analytical run. The calculated concentrations of the QCs must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) for the run to be considered valid.

Conclusion

trans,trans-2,4-Nonadienal is a significant and specific biomarker of lipid peroxidation originating from ω-6 PUFAs. However, its reliable quantification is critically dependent on a robust analytical methodology capable of overcoming the inherent challenges of bioanalysis. The use of a stable isotope-labeled internal standard, trans,trans-2,4-Nonadienal-D2 , in a stable isotope dilution mass spectrometry workflow is not merely a suggestion but a requirement for achieving the highest levels of accuracy and precision. By correcting for analyte loss and matrix effects, this approach ensures that the data generated is trustworthy and reproducible, providing researchers and drug developers with the confidence needed to make critical decisions based on biomarker measurements.

References

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link][6]

-

Spiteller, G. (2001). Peroxidation of linoleic acid and its relation to aging and age dependent diseases. Mechanisms of Ageing and Development, 122(7), 617-657. Retrieved from [Link][3]

-

Venskutonytė, R., & Venskutonis, P. R. (2017). An update on products and mechanisms of lipid peroxidation. Food Research International, 97, 235-246. Retrieved from [Link][19]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link][12]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link][10]

-

Sathisha, G. J., & Niranjana, S. R. (2011). Methods for estimating lipid peroxidation: An analysis of merits and demerits. International Journal of Biomedical and Advance Research, 2(12), 488-495. Retrieved from [Link]

-

S.J., Sathisha, & G.J., Niranjana. (2011). Methods for estimating lipid peroxidation: An analysis of merits and demerits. International Journal of Biomedical and Advance Research. Retrieved from [Link][2]

-

Moore, K., & Roberts, L. J. 2nd. (1998). Measurement of lipid peroxidation. Free Radical Research, 28(6), 659–671. Retrieved from [Link][20]

-

Papastergiadis, A., et al. (2016). Development of a Sensitive and Accurate Stable Isotope Dilution Assay for the Simultaneous Determination of Free 4-Hydroxy-2-(E)-Nonenal and 4-Hydroxy-2-(E)-Hexenal in Various Food Matrices by Gas Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry, 64(2), 450-458. Retrieved from [Link][21]

-

Trapp, O. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols, 14(1), 283-312. Retrieved from [Link][9]

-

Pharmaffiliates. (n.d.). trans,trans-2,4-Nonadienal-D2. Retrieved from [Link][13]

-

Kang, H.-I., & Shin, H.-S. (2013). Sensitive determination of glutaraldehyde in environmental water by derivatization and gas chromatography-mass spectrometry. Analytical Methods, 5(10), 2569-2574. Retrieved from [Link][17]

-

Viau, A., et al. (2016). Development of a Sensitive and Accurate Stable Isotope Dilution Assay for the Simultaneous Determination of Free 4-Hydroxy-2-(E)-Nonenal and 4-Hydroxy-2-(E)-Hexenal in Various Food Matrices by Gas Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry, 64(2), 450-458. Retrieved from [Link][22]

-

Zhang, Y., et al. (2013). A simple, accurate, and reliable method for routine analysis of trace carbonyl compounds, including formaldehyde, acetaldehyde, acetone, propionaldehyde, methyl-ethyl ketone (MEK), butyraldehyde, and crotonaldehyde, in processed tobacco products. Journal of Chromatographic Science, 51(8), 754-761. Retrieved from [Link][18]

-

Dham, D., et al. (2021). 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities. Free Radical Biology and Medicine, 166, 200-213. Retrieved from [Link][4]

-

Kishimoto, K., et al. (2022). Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices. Nature Communications, 13(1), 4062. Retrieved from [Link][14]

-

Methner, F. J., et al. (2010). The Power of Stable Isotope Dilution Assays in Brewing. Journal of the Institute of Brewing, 116(3), 227-239. Retrieved from [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Peroxidation of linoleic acid and its relation to aging and age dependent diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. brewingscience.de [brewingscience.de]

- 9. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Topic: The Role of trans,trans-2,4-Nonadienal-D2 in Oxidative Stress Studies

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The accurate quantification of lipid peroxidation biomarkers is fundamental to understanding the pathophysiology of oxidative stress and developing effective therapeutic interventions. Among the myriad of aldehydic byproducts, trans,trans-2,4-Nonadienal (TNDE) is a significant and specific marker derived from the oxidation of ω-6 polyunsaturated fatty acids. However, its precise measurement in complex biological matrices is fraught with analytical challenges. This technical guide elucidates the indispensable role of its deuterated stable isotope, trans,trans-2,4-Nonadienal-D2 (TNDE-D2), as an internal standard. We will explore the biochemical origins of TNDE, the analytical imperative for using stable isotope dilution, and provide detailed, field-proven protocols for the application of TNDE-D2 in robust, reproducible quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Biochemical Landscape: Oxidative Stress and Lipid Peroxidation

Oxidative stress describes a state of imbalance between the cellular production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them.[1] This imbalance leads to the oxidative damage of critical biomolecules, including lipids, proteins, and DNA.[2] Lipids, particularly polyunsaturated fatty acids (PUFAs) embedded in cellular membranes, are highly susceptible to ROS-initiated damage in a chain reaction known as lipid peroxidation.

This process unfolds in three main stages:

-

Initiation: A reactive oxygen species abstracts a hydrogen atom from a methylene group of a PUFA, forming a lipid radical.

-

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen from an adjacent PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).

-

Termination: The reaction ceases when radicals react with each other or with an antioxidant.

The unstable lipid hydroperoxides degrade to form a complex mixture of secondary products, most notably reactive aldehydes such as malondialdehyde (MDA), 4-hydroxy-2-nonenal (4-HNE), and trans,trans-2,4-Nonadienal.[2][3][4][5] These aldehydes are not merely byproducts; they are bioactive molecules that can form adducts with proteins and DNA, disrupt signaling pathways, and contribute to the cytotoxic effects of oxidative stress.[5][6][7]

The Analytical Challenge and the Principle of Isotope Dilution

While aldehydes like TNDE are excellent biomarkers, their accurate quantification in biological samples (e.g., plasma, tissue homogenates, cell lysates) is a significant analytical hurdle. The complexity of these matrices introduces variability at every stage of the workflow:

-

Extraction Inefficiency: Incomplete or inconsistent recovery of the analyte during sample preparation.

-

Matrix Effects: Co-eluting substances from the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate readings.[8]

-

Instrumental Drift: Minor fluctuations in instrument performance over time can affect signal intensity.[8]

To overcome these issues, the gold standard is the use of a stable isotope-labeled internal standard (IS).[8][9] An ideal IS should be chemically and physically identical to the analyte of interest but distinguishable by mass.[9] This is where trans,trans-2,4-Nonadienal-D2 excels.

By replacing one or more hydrogen atoms with deuterium, TNDE-D2 has a higher mass-to-charge ratio (m/z) than endogenous TNDE. However, its chemical properties are virtually identical. This ensures that it behaves in the exact same manner as the analyte throughout the entire analytical process.[10][11]

The Causality of Correction: A known quantity of TNDE-D2 is spiked into the sample at the very beginning of the workflow. Any loss during extraction, or any ion suppression/enhancement during analysis, will affect both the analyte (TNDE) and the internal standard (TNDE-D2) to the same degree. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration. This method, known as stable isotope dilution mass spectrometry, corrects for experimental variability, ensuring high accuracy and precision.[12][13]

Experimental Protocols for Oxidative Stress Studies

The following protocols provide a framework for inducing oxidative stress in a cellular model and subsequently quantifying TNDE using TNDE-D2 as an internal standard.

Protocol 1: Induction of Oxidative Stress in Cell Culture

This protocol uses menadione (a redox cycling agent) to induce ROS production.[1] The optimal concentration and incubation time should be determined empirically for each cell line via a dose-response experiment.

Materials:

-

Cultured cells (e.g., HepG2, A549) plated in 6-well plates.

-

Complete culture medium.

-

Menadione stock solution (e.g., 10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Culture cells to approximately 80-90% confluency.

-

Prepare working solutions of menadione in complete culture medium to final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO).

-

Remove the existing medium from the cells and wash once with sterile PBS.

-

Add 2 mL of the menadione-containing medium or vehicle control medium to each well.

-

Incubate the cells for the desired period (e.g., 4, 8, or 12 hours) at 37°C and 5% CO₂.[1]

-

Following incubation, proceed immediately to sample collection for aldehyde analysis.

Protocol 2: Sample Preparation and LC-MS/MS Quantification

This protocol details the extraction and analysis of TNDE. The key step is the immediate addition of the TNDE-D2 internal standard to the sample.

Materials:

-

Treated and control cells from Protocol 1.

-

Ice-cold PBS.

-

Cell scraper.

-

trans,trans-2,4-Nonadienal-D2 internal standard solution (e.g., 1 µg/mL in methanol).

-

Extraction solvent (e.g., acetonitrile with 0.1% formic acid).

-

2,4-Dinitrophenylhydrazine (DNPH) solution for derivatization (optional, but recommended for enhancing sensitivity).

-

LC-MS/MS system.

Procedure:

-

Sample Collection: Place the 6-well plates on ice. Aspirate the medium and wash the cells twice with 2 mL of ice-cold PBS.

-

Lysis and Spiking (The Self-Validating Step): Add 500 µL of ice-cold PBS to each well. Scrape the cells and collect the cell suspension into a microcentrifuge tube. Immediately add a precise volume (e.g., 10 µL) of the TNDE-D2 internal standard solution to the lysate. This ensures the IS is present before any potential analyte loss.

-

Protein Precipitation & Extraction: Add 1 mL of ice-cold extraction solvent (acetonitrile) to the lysate. Vortex vigorously for 30 seconds to precipitate proteins and extract the aldehydes.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube. Avoid disturbing the protein pellet.

-

Derivatization (Optional): Add DNPH solution according to the manufacturer's protocol to convert the aldehydes to their corresponding hydrazones. This improves chromatographic properties and ionization efficiency.

-

Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water:acetonitrile).

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatography: Use a C18 column to separate the analytes.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both TNDE and TNDE-D2. The transitions will be distinct due to the mass difference.

-

-

Quantification: Generate a calibration curve using known concentrations of TNDE standard, with each standard also containing the fixed concentration of TNDE-D2. Plot the ratio of the TNDE peak area to the TNDE-D2 peak area against the TNDE concentration. Determine the concentration of TNDE in the unknown samples by interpolating their peak area ratios from this curve.

Data Presentation and Interpretation

The use of an internal standard provides confidence in the quantitative data. Consider the hypothetical data below from an experiment measuring TNDE in control vs. menadione-treated cells.

| Sample Group | Mean TNDE Peak Area (Analyte) | Mean TNDE-D2 Peak Area (IS) | Area Ratio (Analyte/IS) | Calculated TNDE Conc. (ng/mL) |

| Vehicle Control | 85,400 | 485,000 | 0.176 | 8.8 |

| 50 µM Menadione | 396,500 | 472,000 | 0.840 | 42.0 |

Interpretation: Despite minor variations in the absolute peak area of the internal standard (TNDE-D2) between the two groups—likely due to slight differences in sample handling or matrix effects—the area ratio provides a normalized and accurate measure. The data clearly shows a significant, ~4.8-fold increase in TNDE levels in cells treated with menadione, providing a robust quantitative measure of increased lipid peroxidation resulting from oxidative stress. Without the internal standard, one could not be certain if the difference in analyte peak area was a true biological effect or an analytical artifact.

Conclusion

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google.

-

Methods for estimating lipid peroxidation: An analysis of merits and demerits. (2009). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Methods of lipid oxidation product identification and quantification. (2014). Society for Redox Biology and Medicine. Retrieved January 14, 2026, from [Link]

- Methods for estimating lipid peroxidation: An analysis of merits and demerits. (n.d.). Google.

-

The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved January 14, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc.. Retrieved January 14, 2026, from [Link]

-

Measurement of lipid peroxidation. (1998). PubMed. Retrieved January 14, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc.. Retrieved January 14, 2026, from [Link]

-

Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases. (2022). PubMed. Retrieved January 14, 2026, from [Link]

-

Development of an LC-MS/MS Analytical Method for the Simultaneous Measurement of Aldehydes From Polyunsaturated Fatty Acids Degradation in Animal Feed. (2016). PubMed. Retrieved January 14, 2026, from [Link]

-

Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction. (2022). MDPI. Retrieved January 14, 2026, from [Link]

-

How to direct induce oxidation on cancer cell line? (2016). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Looking for a clear protocol for inducing Oxidative stress by adding H2O2 to the cell culture. (2013). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Methods of Cellular Senescence Induction Using Oxidative Stress. (2014). Springer Nature Experiments. Retrieved January 14, 2026, from [Link]

-

Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]

-

trans, trans-2,4-Decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

-

4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities. (2021). PubMed. Retrieved January 14, 2026, from [Link]

-

4-Hydroxy-2-nonenal: a critical target in oxidative stress?. (2018). PubMed Central. Retrieved January 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction [mdpi.com]

- 7. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. texilajournal.com [texilajournal.com]

- 13. sfrbm.org [sfrbm.org]

Navigating the Labyrinth of Lipid Peroxidation: A Technical Guide to the Sourcing and Application of trans,trans-2,4-Nonadienal-D2

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Precision in Oxidative Stress Biomarker Analysis

In the intricate landscape of biomedical research, particularly in the study of oxidative stress and its downstream pathological consequences, the accurate quantification of lipid peroxidation products stands as a cornerstone of robust and reproducible science. Among the myriad of aldehydes generated during the oxidative degradation of polyunsaturated fatty acids, trans,trans-2,4-nonadienal has emerged as a significant biomarker. Its deuterated isotopologue, trans,trans-2,4-Nonadienal-D2 , serves as an indispensable tool for precise and accurate quantification via isotope dilution mass spectrometry. This guide provides an in-depth technical overview of the commercial sourcing of this critical internal standard and a detailed protocol for its application, empowering researchers to achieve the highest level of analytical rigor in their investigations.

Part 1: Commercial Sourcing and Physicochemical Characterization of trans,trans-2,4-Nonadienal-D2

The procurement of high-purity, well-characterized internal standards is the foundational step for any quantitative bioanalytical method. trans,trans-2,4-Nonadienal-D2 is a specialized chemical, and its availability is limited to a select group of vendors who focus on stable isotope-labeled compounds and analytical standards.

Leading Commercial Suppliers

Our comprehensive survey has identified the following primary commercial sources for trans,trans-2,4-Nonadienal-D2:

-

Toronto Research Chemicals (TRC): A prominent supplier of complex organic chemicals and analytical standards, TRC offers trans,trans-2,4-Nonadienal-D2, often available through various distributors globally.

-

Pharmaffiliates: This supplier specializes in pharmaceutical impurities, reference standards, and specialty chemicals, and lists trans,trans-2,4-Nonadienal-D2 in their product catalog.[1]

-

Cayman Chemical: Known for its extensive portfolio of biochemicals for research, Cayman Chemical is another potential source for this and related lipid peroxidation products.

-

Santa Cruz Biotechnology, Inc.: A major supplier of biomedical research reagents, this company also lists trans,trans-2,4-Nonadienal-D2.

It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) upon purchase. This document provides critical data on the chemical purity (typically assessed by GC-MS or NMR) and, most importantly, the isotopic enrichment of the deuterated standard. High isotopic purity is essential to prevent signal overlap with the non-labeled analyte.

Physicochemical Properties and Data Interpretation

A summary of the key physicochemical properties of trans,trans-2,4-Nonadienal-D2 is presented in the table below. While a supplier-specific Safety Data Sheet (SDS) should always be consulted for comprehensive safety information, general handling precautions are also outlined.

| Property | Value | Source |

| Chemical Formula | C₉H₁₂D₂O | Pharmaffiliates[1] |

| Molecular Weight | 140.22 g/mol | Pharmaffiliates[1] |

| CAS Number | 239440-86-9 | Pharmaffiliates[1] |

| Appearance | Typically a colorless to pale yellow liquid | General Chemical Knowledge |

| Solubility | Soluble in organic solvents such as methanol, ethanol, acetonitrile, and ethyl acetate. | General Chemical Knowledge |

| Storage | Store at -20°C or -80°C for long-term stability. Protect from light and air to prevent oxidation. | General Chemical Knowledge |

Safety and Handling: trans,trans-2,4-Nonadienal-D2, like its non-deuterated counterpart, is an aldehyde and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Users should consult the supplier-specific Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Part 2: The Cornerstone of Accurate Quantification: A Validated Experimental Protocol

The use of a deuterated internal standard in conjunction with mass spectrometry is the gold standard for the quantification of small molecules in complex biological matrices. The following protocol provides a robust framework for the analysis of trans,trans-2,4-nonadienal in biological samples using trans,trans-2,4-Nonadienal-D2 as an internal standard. This method is predicated on the principle of stable isotope dilution, where a known amount of the deuterated standard is added to the sample at the beginning of the workflow. The ratio of the endogenous analyte to the internal standard is then measured by mass spectrometry, which corrects for sample loss during extraction and variations in instrument response.

Experimental Workflow for the Quantification of trans,trans-2,4-Nonadienal

Figure 1: A generalized workflow for the quantification of trans,trans-2,4-nonadienal using its deuterated internal standard.

Detailed Step-by-Step Methodology

1. Preparation of Standards and Reagents:

-

Stock Solutions: Prepare individual stock solutions of trans,trans-2,4-nonadienal and trans,trans-2,4-Nonadienal-D2 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Store these solutions at -80°C.

-

Working Solutions: From the stock solutions, prepare a series of working standard solutions containing a fixed concentration of the internal standard (trans,trans-2,4-Nonadienal-D2) and varying concentrations of the analyte (trans,trans-2,4-nonadienal) to generate a calibration curve.

-

Derivatization Reagent: Prepare a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer or solvent as per established methods.

2. Sample Preparation:

-

Sample Collection and Storage: Collect biological samples (e.g., plasma, tissue homogenate) using appropriate protocols to minimize ex vivo lipid peroxidation. Store samples at -80°C until analysis.

-

Internal Standard Spiking: To a known aliquot of the biological sample, add a precise volume of the trans,trans-2,4-Nonadienal-D2 working solution. The amount of internal standard added should be comparable to the expected concentration of the endogenous analyte.

-

Extraction: Perform a liquid-liquid extraction (e.g., with hexane or ethyl acetate) or solid-phase extraction (SPE) to isolate the lipids and aldehydes from the sample matrix.

-

Derivatization: The aldehyde functional group is often derivatized to improve its chromatographic properties and detection sensitivity. A common and effective method is derivatization with PFBHA to form a stable oxime derivative.

-

Reconstitution: After derivatization, evaporate the solvent under a gentle stream of nitrogen and reconstitute the sample in a suitable solvent for GC-MS analysis (e.g., hexane).

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector: Splitless injection is often preferred for trace analysis.

-

Oven Temperature Program: An optimized temperature gradient is crucial for the separation of the analyte from other matrix components.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron ionization (EI) is commonly used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for triple quadrupole systems provides the highest sensitivity and selectivity. Monitor characteristic ions for both the derivatized analyte and the deuterated internal standard.

-

4. Data Analysis and Quantification:

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

-

Quantification: Determine the concentration of trans,trans-2,4-nonadienal in the unknown samples by interpolating the analyte/internal standard peak area ratio from the calibration curve.

Part 3: Ensuring Trustworthiness and Authoritative Grounding

The validity of any analytical method hinges on its meticulous validation. The protocol described herein is designed to be a self-validating system through the principles of stable isotope dilution. The co-elution of the analyte and the internal standard ensures that any variations during sample processing or instrumental analysis affect both compounds equally, leading to a consistent and accurate ratio.

Logical Relationships in Isotope Dilution Mass Spectrometry

Figure 2: The logical framework of stable isotope dilution for accurate quantification.

The use of deuterated internal standards in mass spectrometry is a well-established and highly regarded technique for achieving accurate quantification, particularly in complex matrices where matrix effects can be significant. This approach is widely supported by authoritative bodies and is a cornerstone of modern bioanalytical chemistry.

References

-

Pharmaffiliates. trans,trans-2,4-Nonadienal-D2. [Link]

-

Kaseleht, K., Paalme, T., & Nisamedtinov, I. (2011). Quantitative Analysis of Acetaldehyde in Foods Consumed by Children using SPME/GC-MS(Tof), On-fiber Derivatization and Deuterated Acetaldehyde as an Internal Standard. Agronomy Research, 9(Special Issue II), 395–341. [Link]

-

Levison, B. S., et al. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Visualized Experiments, (73), e50278. [Link]

-

Duxbury, K. J., & Heald, A. H. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(Pt 3), 320–322. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of trans,trans-2,4-Nonadienal-D2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of trans,trans-2,4-Nonadienal-D2, a deuterated unsaturated aldehyde. The document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a blend of technical accuracy and practical insight. It covers the compound's unique properties, safety protocols, handling procedures, and research applications, with a strong emphasis on maintaining both chemical and isotopic integrity.

Introduction: Understanding the Compound